[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate
Overview
Description
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a morpholine ring, and a carbothioyl group attached to a phenyl ring, which is further connected to a 3-methylbenzoate moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-4-nitrophenol with morpholine to form 2-methoxy-4-(morpholin-4-yl)phenol.
Carbothioylation: The intermediate is then subjected to carbothioylation using carbon disulfide and a suitable base, such as potassium carbonate, to yield 2-methoxy-4-(morpholine-4-carbothioyl)phenol.
Esterification: Finally, the carbothioylated intermediate undergoes esterification with 3-methylbenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbothioyl group can be reduced to a thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate.
Reduction: Formation of 2-methoxy-4-(morpholine-4-thiol)phenyl 3-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(morpholine-4-carbothioyl)phenyl benzoate
- 2-methoxy-4-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate
- 2-methoxy-4-(morpholine-4-carbothioyl)phenyl 2-methylbenzoate
Uniqueness
Compared to similar compounds, [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate exhibits unique properties due to the presence of the 3-methylbenzoate moiety. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and application.
Properties
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-4-3-5-16(12-14)20(22)25-17-7-6-15(13-18(17)23-2)19(26)21-8-10-24-11-9-21/h3-7,12-13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBLPRFPZHMVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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